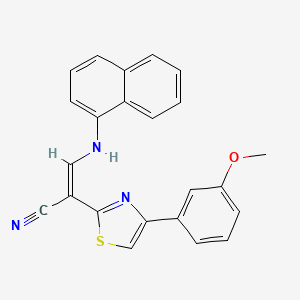

![molecular formula C23H23NO3 B2412038 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898456-78-5](/img/structure/B2412038.png)

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

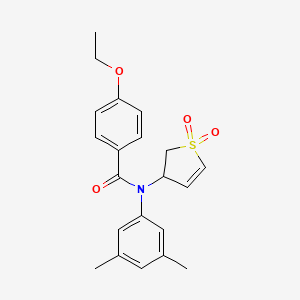

The compound “2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a pyran ring, which is a six-membered ring consisting of one oxygen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (isoquinoline) and a heterocyclic ring (pyran) would likely contribute to its stability and possibly its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The isoquinoline group might undergo reactions typical of aromatic compounds, while the pyran ring might be involved in reactions typical of ethers and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one have been explored in various studies. For example, research on quinoline alkaloids has demonstrated methodologies for synthesizing pyrano[2,3-b]quinolines, highlighting the use of polyphosphoric acid (PPA)-catalyzed cyclization processes. These processes yield compounds with potential pharmacological activities, demonstrating the chemical versatility and potential application of similar structures in drug discovery and development (Sekar & Prasad, 1998).

Anticancer and Antimicrobial Properties

The investigation into compounds with a structural resemblance to this compound has led to the discovery of molecules with significant anticancer and antimicrobial activities. For instance, novel quinolinone derivatives have been designed, synthesized, and shown to exhibit potent antitumor properties. These compounds, through their interaction with cellular processes, highlight the therapeutic potential of structurally related molecules in cancer treatment (Li-Chen Chou et al., 2010).

Biological Activity Against Insect Pests

Compounds structurally related to this compound have also been identified for their biological activity against insect pests. Yaequinolones, for example, are novel insecticidal antibiotics isolated from Penicillium sp. that show toxicity against Artemia salina. The structural characteristics of these molecules, including their p-methoxyphenylquinolinone skeleton fused with a pyran ring, suggest the potential for related compounds to serve as bioactive agents in pest management (Uchida et al., 2005).

Antioxidant Properties in Industrial Applications

Research into the antioxidant properties of quinolinone derivatives has revealed their potential in industrial applications, particularly in enhancing the performance and lifespan of lubricating greases. Studies demonstrate that synthesized quinolinone derivatives can significantly reduce the total acid number and oxygen pressure drop in lubricating greases, showcasing their utility as antioxidants in various formulations (Modather F. Hussein et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-17-6-2-3-9-20(17)15-27-23-16-26-21(12-22(23)25)14-24-11-10-18-7-4-5-8-19(18)13-24/h2-9,12,16H,10-11,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLWYXVIWBJWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)